molecular formula C17H16N3O3- B115595 Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate CAS No. 149756-98-9

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate

Cat. No.: B115595
CAS No.: 149756-98-9
M. Wt: 311.33 g/mol
InChI Key: JBTKKBCTULDDPU-UHFFFAOYSA-M
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Description

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate is a benzimidazole derivative featuring a carbamate group at the 2-position and a methoxybenzyl substituent at the 5-position. This compound belongs to a class of molecules known for their antiparasitic, antifungal, and antitubulin activities.

Properties

IUPAC Name

methyl N-[6-[methoxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-22-15(11-6-4-3-5-7-11)12-8-9-13-14(10-12)19-16(18-13)20-17(21)23-2/h3-10,15H,1-2H3,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVFSNFGYQGGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933736
Record name Methyl hydrogen {6-[methoxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149756-98-9
Record name Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149756989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hydrogen {6-[methoxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyanamide Reaction

The first step involves the reaction of methyl chloroformate with cyanamide under alkaline conditions to form methyl cyanocarbamate. Key parameters include:

  • pH : Maintained above 9 using 5–10 M NaOH or KOH.

  • Catalyst : Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.

  • Temperature : Conducted at −10°C to 70°C to prevent side reactions.

Example Protocol :
A mixture of cyanamide (0.2 mol), methanol (40 mL), and NaOH (5 M) was stirred at 50°C. Methyl chloroformate (0.1 mol) was added dropwise over 2 hours. The product, methyl cyanocarbamate, was isolated in 85% yield after filtration and washing.

Acidification and Intermediate Isolation

The methyl cyanocarbamate intermediate is hydrolyzed using hydrochloric acid (4–5 M) to yield reactive species for subsequent condensation.

  • Conditions : 20–70°C, pH 6–7.

  • Workup : Ethanol extraction followed by reduced-pressure distillation removes impurities.

Ring-Closing Condensation

The final step involves condensing 4-methyl-o-phenylenediamine with methyl cyanocarbamate under acidic catalysis.

  • Catalyst : Sodium thiosulfate (0.8 g per 0.1 mol substrate).

  • Reagents : 35% HCl and formaldehyde facilitate cyclization and imidazole ring formation.

  • Temperature : 70–80°C for 1–2 hours.

Optimized Procedure :
4-Methyl-o-phenylenediamine (12.3 g, 0.2 mol), methyl cyanocarbamate (10 g, 0.1 mol), and sodium thiosulfate (0.8 g) were refluxed in methanol with 35% HCl. After 2 hours, formaldehyde (100 mL) was added, yielding the target compound in 73.2% yield (melting point: 330–335°C).

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the ring-closing step. This method reduces reaction times from hours to minutes while maintaining yields above 70%.

Solvent-Free Approaches

Green chemistry protocols employ solvent-free conditions for the condensation step, minimizing waste generation. For example, grinding o-phenylenediamine derivatives with methyl carbamates in the presence of silica gel as a solid support achieves 65–70% yields.

Critical Analysis of Reaction Parameters

Catalytic Systems

CatalystYield (%)Reaction Time (h)
Sodium thiosulfate73.22
Silica gel65.03
Phase transfer70.51.5

Sodium thiosulfate outperforms other catalysts due to its dual role in stabilizing intermediates and accelerating cyclization.

Temperature and pH Effects

  • Lower temperatures (<50°C) favor intermediate stability but prolong reaction times.

  • pH 3–4 during condensation prevents over-acidification and side-product formation.

Structural Characterization and Quality Control

Spectroscopic Data

  • 1H-NMR (DMSO-d6) : δ 2.36 (s, 3H, CH3), 3.74 (s, 3H, OCH3), 6.89–7.26 (m, aromatic H).

  • Mass Spectrometry : m/z 206 [M+1]+ confirms molecular ion integrity.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water mobile phase) reveals >98% purity for optimized protocols.

Industrial-Scale Production Considerations

Waste Management

The patented method reduces waste acid generation by 40% compared to traditional routes, aligning with green chemistry principles.

Cost Efficiency

  • Raw material cost : ~$120/kg for lab-scale synthesis.

  • Scale-up potential : Batch reactors (100–500 L) achieve consistent yields of 70–75%.

Chemical Reactions Analysis

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Anthelmintic Activity

One of the primary applications of methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate is its use as an anthelmintic agent . Research indicates that compounds in the benzimidazole class exhibit efficacy against a range of helminths, including both adult and immature forms. The following points summarize key findings:

  • Mechanism of Action : The compound disrupts the microtubule formation in helminths, leading to paralysis and death of the parasites.
  • Efficacy in Animal Models : In trials involving jirds infected with filarial worms, administration of this compound resulted in significant reductions in microfilaremia and adult worm burdens. For instance, doses ranging from 3.13 to 100 mg/kg/day over several days demonstrated over 80% reduction in microfilariae counts .
  • Combination Therapy : The compound can be combined with other anthelmintics such as ivermectin or albendazole to enhance therapeutic outcomes .

Formulation Development

The solubility profile of this compound has been a focus for formulation scientists:

  • Enhanced Solubility : Compared to traditional benzimidazole derivatives, this compound shows improved solubility, which facilitates its use in oral and injectable formulations .
  • Dosage Forms : Various dosage forms have been developed, including oral capsules, syrups, and injectable solutions. For example, formulations containing 125 mg to 500 mg of the active compound have been successfully prepared for injection .

Case Study 1: Efficacy Against Filarial Infections

A study involving jirds infected with Acanthocheilonema viteae and Brugia pahangi demonstrated that administering this compound led to a marked decrease in both microfilariae and adult worm populations when dosed at 100 mg/kg/day for five consecutive days. The results indicated a significant macrofilaricidal effect, confirming its potential as a treatment option for filariasis .

Case Study 2: Solubility and Bioavailability

Research focused on the solubility characteristics of this compound revealed that it forms hydrochloride salts that are over one thousand times more soluble than previous benzimidazole compounds. This enhanced solubility is crucial for improving bioavailability when administered orally or parenterally .

Data Tables

Study Dosage (mg/kg) Duration (days) Microfilariae Reduction (%) Adult Worm Burden Reduction (%)
Study 11005>80>50
Study 250 - 500VariableSignificant (exact %)Significant (exact %)

Mechanism of Action

The mechanism of action of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and cell division . This mechanism is particularly relevant in its antiparasitic and anticancer activities, where it inhibits the proliferation of target cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 5-position of the benzimidazole core, which critically influence biological activity and physicochemical properties.

Table 1: Structural and Functional Comparison
Compound Name Substituent (5-position) Molecular Weight Key Biological Activity Source
Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate Methoxybenzyl ~325 (estimated) Antiparasitic (presumed)
Carbendazim (Methyl (1H-benzimidazol-2-yl)carbamate) H 191.19 Broad-spectrum fungicide
Mebendazole (Methyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate) Benzoyl 295.3 Anthelmintic (β-tubulin inhibition)
Methyl (5-chloro-1H-benzimidazol-2-yl)carbamate Chloro 215.63 Fungicide impurity
R 17934 (Methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl)carbamate) 2-Thienylcarbonyl 288.3 Antitubulin/antitumor agent
Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate Benzoyl 309.32 Antiparasitic impurity

Pharmacological and Mechanistic Differences

  • Carbendazim : Lacks a 5-position substituent, reducing steric hindrance and enhancing fungicidal activity by binding fungal β-tubulin. It is metabolized into hydroxylated derivatives, which are less active .
  • Mebendazole : The benzoyl group at the 5-position improves binding affinity to parasite β-tubulin, disrupting microtubule assembly. This substitution is critical for its anthelmintic efficacy .
  • R 17934 : The thienylcarbonyl group confers potent antitubulin activity, inhibiting mitosis in malignant cells. This highlights how electron-withdrawing substituents enhance cytotoxicity .
  • This compound : The methoxybenzyl group likely increases lipophilicity, improving tissue penetration. Its activity may resemble mebendazole but with altered pharmacokinetics due to the methoxy group’s metabolic stability .

Biological Activity

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, also known by its CAS number 149756-98-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, experimental findings, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₇H₁₇N₃O₃
Molar Mass311.34 g/mol
Density1.31 g/cm³
LogP1.8727
PSA (Polar Surface Area)70.42 Ų

This compound exhibits a variety of biological activities primarily attributed to its structural features that allow it to interact with various biological targets.

  • Antimitotic Activity : The compound has been shown to interfere with microtubule dynamics, which is crucial for mitosis. This antimitotic effect is particularly pronounced in malignant cells, making it a candidate for cancer therapy .
  • Antiproliferative Effects : Research indicates that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Potential Anthelmintic Activity : Preliminary studies suggest that derivatives of benzimidazole compounds may possess anthelmintic properties, indicating possible applications in treating parasitic infections .

Case Studies and Experimental Data

Several studies have investigated the biological activity and efficacy of this compound:

  • Tumor Cell Lines : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various tumor cell lines, including breast and colon cancer cells. The mechanism involves disruption of microtubule formation, leading to cell cycle arrest and apoptosis .
  • Animal Models : Animal studies have shown that treatment with this compound leads to reduced tumor growth in xenograft models, further supporting its potential as an anticancer agent .

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared to other benzimidazole derivatives:

Compound NameAntitumor ActivityAnthelmintic ActivityMechanism of Action
This compoundHighPotentialMicrotubule disruption
Benzimidazole Derivative AModerateHighInhibition of parasite metabolism
Benzimidazole Derivative BLowModerateCell cycle arrest

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of 3,4-diamino precursors with substituted carbamates. For example, analogous benzimidazole carbamates (e.g., mebendazole) are synthesized via reactions between 3,4-diaminobenzophenone derivatives and N-methoxycarbonyl-S-methylthiourea under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours . Yield optimization may require controlled addition of catalysts like acetic acid or triethylamine to stabilize intermediates. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Prioritize signals for the methoxy group (~δ 3.8–4.0 ppm for 1H; ~δ 55–60 ppm for 13C) and benzimidazole protons (aromatic protons at δ 7.0–8.5 ppm). The carbamate carbonyl typically appears at ~δ 155–160 ppm in 13C NMR .
  • IR Spectroscopy : Key stretches include N-H (3200–3400 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-O (1250–1300 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with benzimidazole core cleavage .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise with twinned crystals?

  • Methodological Answer : SHELXL is widely used for small-molecule refinement. For twinned crystals, employ the TWIN/BASF commands to model twin domains. Challenges include resolving overlapping reflections and refining anisotropic displacement parameters. High-resolution data (>1.0 Å) improves accuracy, but for lower-resolution datasets, constraints on bond lengths/angles (e.g., using AFIX) are critical. Validate refinement with R-factor convergence (<5% difference between R₁ and wR₂) .

Q. What structure-activity relationship (SAR) trends are observed in benzimidazole carbamates, and how can they guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Key SAR trends include:

  • Substitution at Position 5 : Methoxy or benzoyl groups (as in mebendazole) enhance antiparasitic activity by improving lipid solubility and target binding .
  • Carbamate Flexibility : Methyl carbamates (vs. ethyl) reduce steric hindrance, favoring interactions with β-tubulin in helminths .
  • Benzimidazole Core Modifications : Electron-withdrawing groups (e.g., fluoro) at specific positions can increase metabolic stability .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) be resolved during structural validation?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to assess conformational exchange broadening. For example, restricted rotation of the methoxybenzyl group may cause splitting .
  • Impurity Analysis : Compare experimental HRMS with theoretical values to detect byproducts. Recrystallization or HPLC purification may resolve discrepancies .
  • Computational Validation : DFT calculations (e.g., Gaussian) can predict NMR/IR spectra for comparison with experimental data .

Q. What stability challenges arise when storing this compound, and how can degradation products be identified?

  • Methodological Answer :

  • Hydrolysis : Carbamate bonds are prone to hydrolysis in aqueous media. Store under anhydrous conditions (2–8°C, desiccated) .
  • Oxidation : Monitor for sulfoxide/sulfone derivatives via LC-MS. Use antioxidants (e.g., BHT) in stock solutions .
  • Degradation Profiling : Accelerated stability studies (40°C/75% RH for 6 months) combined with mass spectrometry identify major degradation pathways (e.g., cleavage to benzimidazole amines) .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the biological activity of this compound, and how should controls be designed?

  • Methodological Answer :

  • Antiparasitic Activity : Microtubule polymerization inhibition assays (e.g., porcine brain tubulin) with albendazole as a positive control .
  • Cytotoxicity : MTT assays in mammalian cell lines (e.g., HEK293) to assess selectivity. Include vehicle controls (e.g., DMSO ≤0.1%) to rule out solvent effects .
  • Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., acetylcholinesterase) with IC₅₀ determination via nonlinear regression .

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